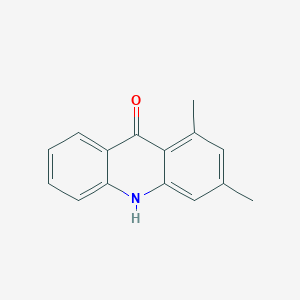

1,3-Dimethylacridine-9(10H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H13NO |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

1,3-dimethyl-10H-acridin-9-one |

InChI |

InChI=1S/C15H13NO/c1-9-7-10(2)14-13(8-9)16-12-6-4-3-5-11(12)15(14)17/h3-8H,1-2H3,(H,16,17) |

InChI Key |

NRODHQKBDDFDLE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC3=CC=CC=C3C2=O)C |

Origin of Product |

United States |

Computational Chemistry and Theoretical Investigations of 1,3 Dimethylacridine 9 10h One and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the electronic structure and reactivity of molecules like 1,3-Dimethylacridine-9(10H)-one. These computational methods provide insights that complement experimental findings.

Density Functional Theory (DFT) and Conceptual Density Functional Theory (CDFT) Analyses

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely used for calculations of molecular structure, vibrational frequencies, and energies of chemical reactions. For acridine (B1665455) derivatives, DFT has been employed to study their electronic properties and reactivity. aimspress.comnih.gov

Conceptual Density Functional Theory (CDFT) provides a framework to understand and predict chemical reactivity based on concepts derived from DFT. nih.gov Global reactivity descriptors such as chemical hardness (η), chemical potential (µ), and electrophilicity index (ω) can be calculated to analyze the reactivity of molecules. irjweb.com A high electrophilicity value indicates a high tendency for a molecule to act as an electrophile, while a low value suggests a tendency to act as a nucleophile. irjweb.com These theoretical reactivity indices have proven to be a powerful tool for the semi-quantitative study of organic reactivity. nih.gov

The application of these methods to acridine derivatives helps in understanding their behavior in biological systems and in designing new compounds with desired properties. For instance, DFT calculations can help predict the most likely sites for nucleophilic or electrophilic attack on the acridine ring system. researchgate.netnih.gov

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic properties of molecules are primarily governed by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov

A smaller HOMO-LUMO gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, indicating that the molecule is more likely to engage in chemical reactions. nih.gov The HOMO and LUMO energy levels and their distribution across the molecule can be calculated using DFT methods. aimspress.comnih.gov For instance, in many organic molecules, the HOMO is often located on the electron-donating parts of the molecule, while the LUMO is localized on the electron-accepting regions. This distribution helps in understanding charge transfer interactions within the molecule. nih.gov

For acridine derivatives, HOMO-LUMO analysis can provide insights into their electronic transitions and potential as photosensitizers or in other applications where electronic properties are critical. nih.govrsc.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Temozolomide (Neutral, Gas Phase) | - | - | 4.40 |

| Temozolomide (Neutral, DMSO) | - | - | 4.30 |

| Temozolomide (Anion, Alpha, Gas Phase) | - | - | 3.11 |

| Temozolomide (Anion, Beta, Gas Phase) | - | - | 4.37 |

| Temozolomide (Anion, Alpha, Water) | - | - | 2.53 |

| Temozolomide (Anion, Beta, Water) | - | - | 4.75 |

Theoretical Prediction of Spectroscopic Properties (e.g., Absorption and Emission Transitions)

Computational methods, particularly time-dependent density functional theory (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules, including their absorption and emission spectra. nih.gov These calculations can help elucidate the nature of electronic transitions, such as π→π* or n→π* transitions, which are responsible for the observed UV-Vis absorption bands. nih.gov

For acridine-based compounds, theoretical predictions can aid in the interpretation of experimental spectra and provide insights into how structural modifications affect their photophysical properties. rsc.org For example, the introduction of different substituents on the acridine ring can shift the absorption and emission wavelengths, and these effects can be modeled computationally. nih.govnih.gov This predictive capability is valuable in the design of new fluorescent probes and photosensitizers.

Analysis of Excited-State Dynamics (e.g., Proton Transfer, Excimer Formation)

The behavior of a molecule after it absorbs light is governed by its excited-state dynamics. These processes, which occur on very short timescales, include internal conversion, intersystem crossing, and photochemical reactions like proton transfer or excimer formation. nih.govrsc.org Understanding these dynamics is crucial for applications such as photodynamic therapy and organic light-emitting diodes (OLEDs). nih.govrsc.org

Computational methods can be used to explore the potential energy surfaces of the excited states and identify the pathways for these dynamic processes. nih.gov For example, calculations can reveal the presence of conical intersections between different electronic states, which provide efficient pathways for non-radiative decay back to the ground state. nih.gov For acridine derivatives, studying the excited-state dynamics can explain their fluorescence properties and their efficiency as photosensitizers. nih.govrsc.org Ultrafast transient absorption spectroscopy, combined with theoretical calculations, can reveal processes like rapid intramolecular charge transfer (ICT) and intersystem crossing (ISC) to triplet states. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques used to study the interactions between molecules and their dynamic behavior over time.

Molecular Docking Studies of Ligand-Receptor Interactions (e.g., with Topoisomerase I and II, D1 protein)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govsemanticscholar.org This method is widely used in drug design to understand how a small molecule (ligand) might interact with a biological target, such as a protein or DNA. nih.govsemanticscholar.org

Acridine derivatives have been extensively studied for their potential as anticancer agents, and their mechanism of action often involves the inhibition of topoisomerase enzymes. mdpi.comresearchgate.net Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. nih.gov Molecular docking studies have been performed to investigate the binding of acridine derivatives to the active site of both topoisomerase I and topoisomerase II. mdpi.comnih.gov These studies can reveal key interactions, such as hydrogen bonds and π-π stacking, between the acridine molecule and the amino acid residues in the enzyme's active site, providing a rationale for their inhibitory activity. mdpi.comnih.gov

In addition to topoisomerases, other potential targets for acridine derivatives have been explored. For example, the D1 protein, a key component of photosystem II in plants and cyanobacteria, has been investigated as a target for certain herbicides. While specific docking studies of this compound with the D1 protein are not widely reported, the general principles of ligand-receptor interactions would apply.

| Compound | Target | Binding Energy (kcal/mol) |

|---|---|---|

| Ciprofloxacin | Topoisomerase II | -6.54 |

| Enoxacin | Topoisomerase II | -6.06 |

| Gatifloxacin | Topoisomerase II | -6.86 |

| Lomefloxacin | Topoisomerase II | -6.84 |

| Moxifloxacin | Topoisomerase II | -7.7 |

| Norfloxacin | Topoisomerase II | -6.6 |

| Sarafloxacin | Topoisomerase II | -7.23 |

Molecular Dynamics Simulations for Conformational Stability and Binding Modes

Molecular Dynamics (MD) simulations are powerful computational tools used to understand the physical movements of atoms and molecules over time. springernature.comlanl.gov For this compound and its analogs, MD simulations provide critical insights into their structural flexibility, conformational stability, and the specific ways they interact with biological targets. springernature.com By calculating the motion of each atom based on classical mechanics, these simulations can map out the molecule's dynamic behavior at an atomic level. nih.gov

The process involves placing the molecule, such as this compound, within a simulated physiological environment (typically a box of water molecules and ions) and then calculating the forces between atoms and the resulting motions over a series of small time steps. lanl.gov This generates a trajectory that reveals the molecule's conformational landscape—the collection of different shapes it can adopt.

Conformational Stability: MD simulations are used to identify the most stable, low-energy conformations of a molecule. By analyzing the trajectory, researchers can determine which shapes the acridone (B373769) derivative is most likely to adopt in solution or within a protein's binding pocket. nih.gov The stability of the structure during the simulation is often assessed by calculating the Root Mean Square Deviation (RMSD) from the initial conformation. A system that reaches a stable state, or equilibrium, will show its RMSD values converging and fluctuating around an average value. nih.gov

Binding Modes: When studying the interaction between a ligand like this compound and a protein target, MD simulations are essential for refining and validating binding poses initially predicted by molecular docking. nih.gov While docking often treats the protein as a rigid structure, MD simulations account for the natural flexibility of both the ligand and the protein. nih.gov This allows for the observation of induced-fit effects, where the protein's binding site adjusts to accommodate the ligand. The simulation can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex and determine the most probable binding mode. nih.govntu.edu.sg For instance, simulations can show how the acridone core fits into a binding pocket and how its dimethyl substitutions influence its orientation and interactions.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling explores the connection between the chemical structure of a compound and its biological activity. nih.govnih.gov For the this compound scaffold, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. By systematically modifying the acridone core—for example, by changing the position or nature of substituents—researchers can identify which molecular features are critical for its desired effect. nih.gov

An optimization study on acridine analogs identified as inhibitors of Haspin and DYRK2 kinases revealed that the SAR for both targets had many similarities. nih.gov However, specific structural differences allowed for the development of analogs with high selectivity for one kinase over the other. nih.gov This demonstrates the power of SAR in fine-tuning the biological profile of a lead compound.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical formalizations of the SAR. iupac.orgresearchgate.net They aim to create a statistical relationship between the chemical properties of a series of compounds and their biological activities. nih.gov These models are powerful predictive tools in drug design, helping to prioritize the synthesis of new compounds and estimate their activity before they are even created. nih.govnih.gov

The general process involves several key steps:

Data Collection: A dataset of structurally related compounds, such as acridone derivatives, with experimentally measured biological activity is compiled. nih.gov

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can range from simple properties like molecular weight (0D-QSAR) to complex 3D fields (3D-QSAR). nih.govresearchgate.net

Model Building: A mathematical equation is generated to correlate the descriptors with the biological activity, often using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). researchgate.netnih.gov

Validation: The model's predictive power is rigorously tested using internal methods (like leave-one-out cross-validation) and external validation with a test set of compounds not used in model creation. nih.gov

A QSAR analysis of 9-anilinoacridines, which are structurally related to acridones, found that electron-releasing substituents were important for activity against L1210 leukemia, while hydrophobic interactions were not significant. nih.gov The presence of steric parameters in the QSAR models suggested that interaction with a protein receptor, rather than just DNA, was involved. nih.gov

3D-QSAR and Topomer CoMFA:

3D-QSAR: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) go beyond simple descriptors by considering the 3D structure of the molecules. They calculate steric and electrostatic fields around an aligned set of molecules and correlate these field values with biological activity. This provides a 3D map that visualizes regions where modifying the structure (e.g., adding bulky or charged groups) is likely to increase or decrease activity.

Topomer CoMFA: This is a newer, alignment-free 3D-QSAR method. It breaks each molecule into smaller fragments and generates 3D models (topomers) for each. It then calculates the steric and electrostatic fields of these fragments to build a QSAR model. This approach avoids the subjective and often difficult step of superimposing a diverse set of molecules, making the process faster and more automated.

In silico techniques, which use computer simulations, are invaluable for predicting the biological and pharmacokinetic profiles of compounds like this compound at the early stages of drug discovery. researchgate.netsciensage.info These predictions help to identify potential liabilities and guide the selection of the most promising candidates for further development. nih.gov

Biological Target Interactions: Computational methods can predict the likely protein targets of a compound. This can be achieved by screening the compound's structure against large databases of protein structures (a process called reverse docking) or by using machine learning models trained on known drug-target interactions. nih.govnih.gov For example, a high-throughput screen followed by computational analysis identified acridine analogs as potent inhibitors of Haspin and DYRK2 kinases, highlighting the role of these methods in target discovery. nih.gov

Pharmacokinetic (ADME) Profiles: The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical to its success. In silico tools can predict these properties based on a molecule's structure. researchgate.net This allows for the early-stage filtering of compounds that are likely to have poor oral bioavailability or other undesirable pharmacokinetic characteristics. nih.gov

Key pharmacokinetic parameters that can be predicted in silico are summarized in the table below. The values shown are for illustrative purposes, based on typical ranges for drug-like molecules.

| Parameter | Description | Typical Predicted Value/Range |

|---|---|---|

| Molecular Weight (MW) | The mass of the molecule. Affects diffusion and absorption. | 150 - 500 g/mol |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. A measure of lipophilicity. | 1 - 5 |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms (e.g., oxygen, nitrogen). Influences membrane permeability. | < 140 Ų |

| Hydrogen Bond Donors (HBD) | Number of N-H or O-H bonds. | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | Number of nitrogen or oxygen atoms. | ≤ 10 |

| Gastrointestinal (GI) Absorption | Prediction of absorption from the gut into the bloodstream. | High |

| Blood-Brain Barrier (BBB) Permeation | Prediction of whether the compound can cross the BBB to enter the central nervous system. | Yes/No |

| Bioavailability Score | An overall score predicting the fraction of an administered dose that reaches systemic circulation. nih.gov | e.g., 0.55 nih.gov |

Biological Activity and Mechanistic Insights of 1,3 Dimethylacridine 9 10h One Derivatives in Vitro Studies

Interactions with Nucleic Acids and DNA-Modifying Enzymes

The planar, tricyclic aromatic structure of acridine (B1665455) derivatives is a key feature that allows them to interact with DNA, representing a primary mechanism for their cytotoxic effects. nih.gov This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.

Acridine derivatives, including those based on the 1,3-dimethylacridine-9(10H)-one structure, are well-known for their ability to intercalate into DNA. nih.govnih.gov This process involves the insertion of the planar acridine ring system between the base pairs of the DNA double helix. This intercalation is primarily driven by hydrophobic forces and results in the formation of a stable complex. mdpi.com The binding of these derivatives to DNA can be quantified using techniques such as UV-Vis and fluorescence spectroscopy, which allow for the calculation of binding constants. For instance, a series of novel acridine derivatives were found to have binding constants (K) with calf thymus DNA in the range of 2.0 x 10³ to 3.1 x 10⁴ M⁻¹. nih.gov This interaction physically distorts the DNA structure, which can interfere with the binding of DNA polymerases and transcription factors, thereby inhibiting DNA replication and gene expression. The stability of the drug-DNA complex is a critical determinant of its biological activity. nih.gov

Table 1: DNA Binding Constants of Acridine Derivatives

| Derivative | Binding Constant (K) (M⁻¹) |

|---|---|

| Acridine Derivative 1 | 3.1 x 10⁴ |

| Acridine Derivative 2 | Data not specified |

| Acridine Derivative 3 | Data not specified |

| Acridine Derivative 4 | 2.0 x 10³ |

Data sourced from a study on novel acridine derivatives and their interaction with calf thymus DNA. nih.gov

Topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, which arise during replication, transcription, and recombination. nih.gov Acridine derivatives have been shown to inhibit both type I and type II topoisomerases. nih.govresearchgate.net These enzymes function by creating transient breaks in the DNA backbone. nih.gov

Topoisomerase I (Topo I) inhibitors, like camptothecin, stabilize the covalent complex formed between the enzyme and DNA, preventing the re-ligation of the single-strand break. nih.gov

Topoisomerase II (Topo II) inhibitors stabilize the cleavage complex where the enzyme has made a double-strand break in the DNA. nih.gov

Several novel acridine derivatives have demonstrated potent inhibitory effects on both Topo I and Topo II. nih.gov For example, some derivatives have shown strong inhibitory effects against Topo II at a concentration of 5µM. nih.gov Importantly, studies have classified these novel compounds as topoisomerase suppressors rather than poisons, meaning they interfere with the catalytic activity of the enzyme rather than stabilizing the DNA-enzyme cleavage complex. nih.gov In one study, selected 3,9-disubstituted acridine derivatives were found to inhibit both topoisomerase I and topoisomerase IIα. mdpi.com

Table 2: Topoisomerase Inhibition by Acridine Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Derivative 17a | Topoisomerase I | Not specified |

| Derivative 17b | Topoisomerase I | Not specified |

| Derivative 17c | Topoisomerase I | Not specified |

| Derivative 17d | Topoisomerase I | Not specified |

Concentrations of 1, 5, and 10 µM were used in the relaxation assay for these derivatives. mdpi.com

Telomerase is a ribonucleoprotein enzyme that is crucial for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. nih.govnih.gov In most somatic cells, telomerase activity is low, leading to telomere shortening with each cell division and eventual replicative senescence. nih.gov However, in a high percentage of cancer cells, telomerase is reactivated, allowing for unlimited proliferation. nih.gov This makes telomerase an attractive target for anticancer therapies. nih.gov

Acridine derivatives have been designed to act as telomerase inhibitors by stabilizing G-quadruplex structures that can form in the guanine-rich telomeric DNA. nih.gov The formation of these G-quadruplexes prevents telomerase from binding to the telomere and extending it. A series of 3,6,9-trisubstituted acridines have shown potent in vitro inhibitory activity against human telomerase, with EC₅₀ values as low as 60 nM. nih.gov The introduction of a highly basic N,N-dimethylaminoalkyl group at the C-9 position of the acridine core has been shown to significantly increase the biological activity of these compounds as telomerase inhibitors. researchgate.net

Table 3: Telomerase Inhibition by Acridine Derivatives

| Compound | IC₅₀ (µM) |

|---|---|

| Most active di- and trisubstituted acridine derivative | 2.6 |

TRAP (Telomeric Repeat Amplification Protocol) assay was used to determine the in vitro activity of the compounds. researchgate.net

Mechanisms of Antiproliferative and Antitumoral Activity (In Vitro)

The antiproliferative and antitumoral activities of this compound derivatives are the result of their multifaceted interactions with cellular machinery, leading to the disruption of key signaling pathways and the induction of programmed cell death.

The ATP-binding cassette (ABC) transporter superfamily, particularly the ATP-binding cassette subfamily G member 2 (ABCG2) protein, also known as breast cancer resistance protein (BCRP), plays a significant role in multidrug resistance in cancer cells by effluxing a wide range of anticancer drugs. nih.gov Understanding how novel compounds interact with ABCG2 is crucial for developing effective cancer therapies. While direct studies on this compound derivatives and their specific interaction with ABCG2 are not detailed in the provided context, the broader class of acridine derivatives is known to be subject to efflux by such transporters. Overcoming this resistance is a key challenge in the development of acridine-based anticancer drugs.

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. merckmillipore.com Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. Flow cytometry is a powerful technique used to analyze apoptotic processes. bio-rad-antibodies.comresearchgate.net It can be used to detect various hallmarks of apoptosis, including:

Phosphatidylserine (PS) externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, it flips to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. merckmillipore.comthermofisher.com

Caspase activation: Caspases are a family of proteases that execute the apoptotic program. Their activation can be detected using fluorochrome-labeled inhibitors of caspases (FLICA). nih.gov

Mitochondrial membrane potential (MMP) loss: A decrease in MMP is an early event in the intrinsic pathway of apoptosis. bio-rad-antibodies.com

DNA fragmentation: Late-stage apoptosis is characterized by the fragmentation of DNA, which can be detected by techniques like TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling). researchgate.net

Studies on acridine derivatives have shown their ability to induce apoptosis. For example, treatment of HL-60 cancer cells with novel acridine derivatives led to changes in mitochondrial membrane potential and a decrease in cell viability, as measured by flow cytometry. nih.gov Camptothecin, a topoisomerase I inhibitor, is often used as a positive control in apoptosis assays and has been shown to induce apoptosis in various cell lines, which can be quantified by Annexin V and propidium (B1200493) iodide staining via flow cytometry. researchgate.netfrontiersin.org

In Vitro Cytotoxicity Profiling Against Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, K-562, HepG2, SW480, SW620, PC3)

Substituted acridone (B373769) and thiourea (B124793) derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. For instance, certain thiourea derivatives showed high cytotoxicity against colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cell lines, with IC50 values often below 10 µM. nih.gov The mechanism of action for some of these compounds involves the induction of apoptosis. For example, one derivative was found to induce late-stage apoptosis in 95-99% of colon cancer cells and 73% of K-562 cells. nih.gov

In studies involving breast cancer cell lines, derivatives have shown inhibitory effects on both hormone-dependent (MCF-7) and hormone-independent (MDA-MB-231) cells. researchgate.net The cytotoxic mechanisms identified include the activation of the intrinsic apoptotic pathway, characterized by changes in the Bax/Bcl-2 ratio and loss of mitochondrial membrane potential. researchgate.net Furthermore, some derivatives have been observed to inhibit cancer cell migration and invasion by reducing the secretion of matrix-degrading enzymes like MMP-9 and uPA. researchgate.net Other studies have highlighted the induction of cell cycle arrest, particularly at the G2/M or S phase, as a key mechanism of anti-proliferative activity. researchgate.net

The table below summarizes the cytotoxic activities of selected acridone-related derivatives against various cancer cell lines.

| Cell Line | Derivative Type | IC50 / Effect | Reference |

| MCF-7 (Breast) | Acridone Derivative (DL-3) | 3.54 ± 0.76 µM | researchgate.net |

| MCF-7 (Breast) | Acridone Derivative (DL-4) | 4.75 ± 1.09 µM | researchgate.net |

| MDA-MB-231 (Breast) | Acridone Derivative (DL-3) | 5.3 ± 0.69 µM | researchgate.net |

| MDA-MB-231 (Breast) | Acridone Derivative (DL-4) | 7.9 ± 0.99 µM | researchgate.net |

| K-562 (Leukemia) | Dihalogenophenylthiourea (1 & 2) | More effective than cisplatin | nih.gov |

| HepG2 (Liver) | Hydrazone Analogues | Potent inhibitors | nih.gov |

| SW480 (Colon) | Thiourea Derivative (1-5, 8, 9) | IC50 ≤ 10 µM | nih.gov |

| SW620 (Colon) | Thiourea Derivative (2 & 8) | Reduced viability by 45-58% | nih.gov |

| PC3 (Prostate) | Thiourea Derivative (2, 3, 9) | Decreased survival by 15-39% | nih.gov |

Other Biological Activity Mechanisms (In Vitro)

Beyond their anticancer properties, derivatives of the acridine core structure have been investigated for a variety of other biological activities, including antimicrobial, antiviral, antimalarial, and specific enzyme inhibition.

Antimicrobial Activity Mechanisms (Antibacterial, Antifungal)

Derivatives of 9(10H)-acridone have been synthesized and screened for their antimicrobial properties. Studies have shown that compounds such as those bearing a 1,3,4-oxadiazole (B1194373) moiety exhibit significant biological activity against both bacteria and fungi. For example, newly synthesized acridone derivatives were tested against bacterial strains like Staphylococcus aureus, Streptococcus viridans, and Escherichia coli, as well as fungal species such as Gibberella, Cercospora arachidicola, Physalospora piricola, and Fusarium oxysporum, revealing notable activity.

The mechanism of antimicrobial action for acridines has been explored. While DNA intercalation is a commonly postulated mechanism for acridine compounds, some studies on 9-acridinones and 9-thioalkylacridines suggest that their antimicrobial activity does not directly correlate with DNA intercalation. Instead, the inhibition of RNA synthesis appears to be a more relevant mechanism for their effects against organisms like E. coli, S. aureus, Mycobacterium smegmatis, and Candida albicans. Other research on related heterocyclic compounds, such as 3,4-dihydro-9-arylacridin-1(2H)-ones, has identified significant antifungal activity against Candida albicans and Aspergillus niger, and antibacterial action against Escherichia coli.

| Organism | Derivative Type | Activity/Mechanism | Reference |

| E. coli, S. aureus, C. albicans | 9-Oxo and 9-thio acridines | Inhibition of RNA synthesis may be involved. | |

| S. aureus, E. coli, C. albicans | 9(10H)-acridone bearing 1,3,4-oxadiazole | Significant biological activity observed. | |

| Candida albicans | 2-((Dimethylamino)methylene)-3,4-dihydro-9-arylacridin-1(2H)-one | MIC value of 0.007 µM. | |

| Aspergillus niger | 2-((Dimethylamino)methylene)-3,4-dihydro-9-arylacridin-1(2H)-one | MIC value of 0.006 µM. | |

| Escherichia coli | 2-((Dimethylamino)methylene)-3,4-dihydro-9-arylacridin-1(2H)-one | MIC value of 0.003 µM. |

Antiviral Activity Mechanisms

The antiviral potential of compounds structurally related to acridones has been explored, particularly those incorporating other heterocyclic systems. For instance, a series of 1,4-pentadien-3-one (B1670793) derivatives that contain a 1,3,4-oxadiazole moiety demonstrated good inhibitory activities against the Tobacco Mosaic Virus (TMV) in vivo. Structure-activity relationship (SAR) studies on these compounds revealed that having a compact, electron-withdrawing, and hydrophobic group on the benzene (B151609) ring could enhance their antiviral efficacy. Another study on similar derivatives containing a 1,3,4-thiadiazole (B1197879) moiety also reported significant curative, protective, and inactivation activities against TMV, with several compounds outperforming the commercial agent ribavirin. While these are not direct derivatives of this compound, they highlight the antiviral potential of complex heterocyclic systems.

| Virus | Derivative Type | Activity/Mechanism | Reference |

| Tobacco Mosaic Virus (TMV) | 1,4-Pentadien-3-one with 1,3,4-oxadiazole | Good protective activity (EC50 = 135.56 mg L⁻¹ for best compound). | |

| Tobacco Mosaic Virus (TMV) | 1,4-Pentadien-3-one with 1,3,4-thiadiazole | Excellent protection activity (EC50 values from 105.01 to 297.40 µg/mL). |

Antimalarial Activity Mechanisms

The antimalarial properties of acridine-based compounds have been recognized for decades. Specifically, derivatives of 1,2,3,4-tetrahydroacridin-9(10H)-ones (THAs) have been systematically synthesized and evaluated for their activity against the malaria parasite, Plasmodium falciparum. Research has focused on optimizing the core scaffold to improve potency and physicochemical properties. These efforts have led to the identification of several potent compounds with EC50 values under 100 nM against clinically relevant, drug-resistant parasite strains such as W2 and TM90-C2B. These optimized THA derivatives show promise by exhibiting good solubility and permeability with minimal cross-resistance, addressing some of the liabilities of earlier acridine-based antimalarials.

| Organism | Derivative Type | Activity/Mechanism | Reference |

| Plasmodium falciparum (W2, TM90-C2B strains) | 1,2,3,4-Tetrahydroacridin-9(10H)-one (THA) | Potent activity with EC50 < 100 nM. |

Enzyme Inhibition Beyond Topoisomerases (e.g., Kinases, Acetylcholinesterase)

Acridine derivatives have been extensively investigated as inhibitors of cholinesterases, enzymes critical in the pathogenesis of Alzheimer's disease. Novel 9-substituted acridine derivatives have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Kinetic and molecular docking studies have helped to elucidate the efficacy, selectivity, and mechanism of inhibition. For instance, 9-aryl(heteroaryl)-N-methyl-acridinium salts are effective cholinesterase inhibitors, while 9-heterocyclic amino-N-methyl-9,10-dihydroacridines combine potent AChE and BChE inhibition with significant radical-scavenging activity. Other studies have focused on 9-phosphorylated acridines, identifying dihydroacridines with aryl substituents in the phosphoryl group as effective and selective BChE inhibitors.

| Enzyme | Derivative Type | Activity/Mechanism | Reference |

| Acetylcholinesterase (AChE) | 9-Heterocyclic amino-N-methyl-9,10-dihydroacridine | Effective inhibition combined with antioxidant activity. | |

| Butyrylcholinesterase (BChE) | 9-Heterocyclic amino-N-methyl-9,10-dihydroacridine | Effective inhibition combined with antioxidant activity. | |

| Butyrylcholinesterase (BChE) | 9-bis(benzyloxy)phosphoryl-9,10-dihydroacridine | Potent inhibitor (IC50 = 2.90 ± 0.23 µM), mixed mechanism. | |

| Acetylcholinesterase (AChE) | Isoindoline-1,3-dione -N-benzyl pyridinium (B92312) hybrids | Potent inhibition (IC50 = 2.1 μM), interacts with catalytic and peripheral sites. |

Phytotoxic Mechanisms (e.g., Photosystem II Inhibition)

Recent research has explored the potential of acridone derivatives as herbicides, focusing on their ability to inhibit essential plant processes. Acridone derivatives have been identified as potential inhibitors of Photosystem II (PSII), a key complex in the plant electron transport chain. researchgate.net In vitro assays using chlorophyll (B73375) a fluorescence demonstrated that acridin-9(10H)-one can reduce the performance index and the quantum yield for electron transport, which is indicative of PSII inhibition. researchgate.net Molecular docking studies further support this by predicting chemical interactions between the acridone scaffold and the D1 protein of PSII at the quinone B binding site. researchgate.net These findings suggest that the phytotoxicity of certain acridone derivatives is rooted in their ability to disrupt photosynthetic electron flow.

| Mechanism | Derivative | Effect | Reference |

| Photosystem II (PSII) Inhibition | Acridin-9(10H)-one | Reduced quantum yield for electron transport. | researchgate.net |

| Post-emergence Herbicidal Activity | 2-chloroacridin-9(10H)-one | Reduction in radicle and hypocotyl lengths of Amaranthus lividus. | researchgate.net |

| Post-emergence Herbicidal Activity | 9(10H)-acridone-4-carboxylic acid | Reduction in radicle and hypocotyl lengths of Amaranthus viridis. | researchgate.net |

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

The biological activity of acridone derivatives is intrinsically linked to their chemical structure. Modifications to the acridone core, including the introduction of substituents and the alteration of existing functional groups, can lead to profound changes in their pharmacological profiles.

The electronic properties of substituents on the acridone ring system play a critical role in determining the biological activity of the derivatives. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the molecule's electron density distribution, which in turn affects its ability to interact with biological targets such as enzymes and nucleic acids.

Research on various acridone derivatives has demonstrated that the nature and position of substituents are crucial for their antiproliferative activity. For instance, a study on a series of 1,3-dimethyl-6-nitroacridine derivatives highlighted the importance of the 9-amino substituent in DNA-binding and anti-proliferative properties. nih.gov The nitro group at the C6 position, an electron-withdrawing group, is a common feature in biologically active acridone compounds.

In a broader context of acridone derivatives, the presence of electron-donating groups, such as methoxy (B1213986) (-OCH3) groups, has been shown to influence activity. For example, in a series of N10-substituted acridone-2-carboxamide derivatives, the presence and position of substituents on the N10-phenyl ring significantly impacted their anticancer activity against MCF-7 and MDA-MB-231 breast cancer cell lines. While specific data on 1,3-dimethylacridinone is limited, the general principles of SAR in the acridone class suggest that the interplay between the electron-donating methyl groups at C1 and C3 and other substituents would be a key determinant of biological efficacy.

A study on acridone derivatives targeting the c-MYC G-quadruplex in triple-negative breast cancer revealed that meta-methyl substitutions generally result in higher activity compared to unsubstituted counterparts. mdpi.com This suggests that the methyl groups, which are electron-donating, can enhance the biological activity of the acridone scaffold.

The following table summarizes the antiproliferative activity of selected acridone derivatives, illustrating the influence of different substituents.

| Compound | Substituents | Cell Line | IC50 (µM) |

| 8f | N10-(4-chlorophenyl)-2-carboxamide | MCF-7 | 4.72 |

| MDA-MB-231 | 5.53 | ||

| 7f | N10-(4-chlorophenyl) | MCF-7 | - |

| MDA-MB-231 | - | ||

| E24 | R3 = 4-fluorophenyl | A549 | 0.87 |

| E25 | R3 = 4-chlorophenyl | A549 | 0.92 |

| E27 | R3 = 4-bromophenyl | A549 | 0.95 |

Data sourced from studies on N10-substituted acridone-2-carboxamides and other acridone derivatives. nih.govnih.gov

Acridone derivatives have been extensively studied as inhibitors of various enzymes, including topoisomerases and protein kinases. rsc.orgresearchgate.net The planar nature of the acridone ring allows it to intercalate into DNA, a mechanism of action for many anticancer drugs. researchgate.net The substituents on the acridone core can modulate this intercalation and influence the inhibition of enzymes like topoisomerase II. nih.gov

A study on novel acridone derivatives as antiproliferative agents revealed that the orientation and spatial topology of substituents at the R3 position have a greater contribution to the bioactivity than other positions. nih.gov This highlights the importance of the three-dimensional arrangement of the molecule for effective target binding.

In the development of microtubule affinity-regulating kinase 4 (MARK4) inhibitors, N-alkylated derivatives of 2-methylacridone were found to be less active than derivatives bearing a piperazine (B1678402) or tryptophan moiety. nih.govacs.org This indicates that the introduction of more complex side chains can enhance potency, likely by providing additional interaction points with the target enzyme. Molecular docking studies of these compounds revealed that derivatives with piperazine or tryptophan moieties bind well to the ATP-binding site of MARK4. acs.org

The table below presents data on the inhibitory activity of various acridone derivatives against MARK4, showcasing the impact of structural modifications.

| Compound | Modification | Target | IC50 (µM) |

| 1 | N-benzyl-2-methylacridone | MARK4 | 1.8 |

| 23a | Acridone with piperazine side chain | MARK4 | <2 |

| 23b | Acridone with tryptophan side chain | MARK4 | <2 |

Data sourced from a study on substituted acridones as MARK4 inhibitors. nih.govacs.org

Furthermore, the synthesis of new acridone derivatives, AcridPy and AcridPyMe, designed to stabilize G-quadruplex DNA structures, demonstrated that the addition of a pyridinium moiety and subsequent N-methylation (AcridPyMe) resulted in a compound with significant quadruplex stabilization properties and anticancer activity. nih.gov Molecular dynamics simulations supported the preferential binding of AcridPyMe to the MYC oncogene's G-quadruplex. nih.gov

Spectroscopic and Photophysical Properties of 1,3 Dimethylacridine 9 10h One and Its Derivatives

Fluorescence Characteristics

The fluorescence quantum yield (QY) and lifetime are critical parameters that define the efficiency and dynamics of the light-emitting process in fluorescent molecules. For acridone (B373769) derivatives, these properties are highly dependent on their molecular structure and environment.

Research has shown that the fluorescence quantum yields of acridone derivatives can be significant, making them promising candidates for applications requiring bright fluorophores. nih.gov For instance, a study on a dimethylacridan substituted pyrimidine (B1678525) derivative reported quantum yields in the range of 0.10 to 0.26 in various solvents. researchgate.net The fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state, is also a key characteristic. For example, the aforementioned pyrimidine derivative exhibited lifetimes that varied with the solvent, with values such as 4.07 ns in heptane (B126788) and a more complex decay with components of 1.56 ns and 9.56 ns in toluene. researchgate.net

The relationship between the quantum yield and fluorescence lifetime is intrinsically linked to the radiative and non-radiative decay rates of the excited state. A high quantum yield is typically associated with a dominant radiative decay process. However, factors such as molecular aggregation can influence these parameters. In some cases, aggregation can lead to a decrease in fluorescence, a phenomenon known as aggregation-caused quenching (ACQ). researchgate.net Conversely, some acridone derivatives exhibit aggregation-induced emission (AIE), where the fluorescence is enhanced in the aggregated state. researchgate.netrsc.org

Here is a data table summarizing the photophysical properties of a dimethylacridan substituted pyrimidine derivative in different solvents:

| Solvent | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Stokes Shift (Δss) [cm-1] | Quantum Yield (Φf) | Fluorescence Lifetime (τ) [ns] |

| Heptane | 372 | 422 | 3300 | 0.11 | 4.07 |

| Toluene | 372 | 474 | 5800 | 0.15 | 1.56 (0.20), 9.56 (0.80) |

| 1,4-Dioxane | 373 | 500 | 6800 | 0.26 | 0.25 (0.61), 1.00 (0.37), 5.13 (0.02) |

| THF | 372 | 535 | 8200 | 0.10 | 1.82 (0.13), 12.32 (0.87) |

| DCM | 372 | 562 | 9100 | 0.24 | 17.95 |

Data sourced from a study on a dimethylacridan substituted pyrimidine derivative. researchgate.net

The excited-state dynamics of 1,3-dimethylacridine-9(10H)-one and its derivatives are complex and involve various processes such as internal conversion, intersystem crossing, and fluorescence. nih.govlanl.gov Upon absorption of light, the molecule is promoted to an excited electronic state. From this state, it can relax back to the ground state through radiative (fluorescence) or non-radiative pathways.

Energy transfer is another crucial aspect of the excited-state dynamics of these compounds. In systems where an acridone derivative is linked to another chromophore, Förster resonance energy transfer (FRET) can occur. nih.gov This process involves the non-radiative transfer of energy from an excited donor (the acridone moiety) to an acceptor molecule. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption. nih.gov

Studies on acridinium-fluorescein constructs have demonstrated nearly complete energy transfer from the excited acridone to the fluorescein (B123965) moiety. nih.gov This efficient energy transfer is a key feature for the development of red-shifted chemiluminescent labels. nih.gov The investigation of excited-state dynamics often employs time-resolved spectroscopic techniques, such as transient absorption and time-resolved fluorescence, to probe the lifetimes and pathways of the excited states. nih.govrsc.org These studies have revealed that the excited-state lifetime of acridone derivatives can be influenced by factors such as solvent polarity and the presence of quenchers. nih.govresearchgate.net

For instance, in a study of a dimethylacridan substituted pyrimidine, the excited state was characterized by a significant charge-transfer character, which was stabilized in polar solvents, leading to a large Stokes shift. researchgate.net The presence of non-radiative deactivation pathways, such as intramolecular rotations, can compete with fluorescence, leading to lower quantum yields in solution. researchgate.net

A significant and fascinating photophysical property observed in some derivatives of this compound is Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE). researchgate.net Unlike many traditional fluorophores that suffer from aggregation-caused quenching (ACQ) in the solid state or in poor solvents, AIE-active molecules exhibit enhanced fluorescence upon aggregation. nih.govnih.govrsc.org This phenomenon is typically attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. researchgate.netrsc.org

Several studies have reported the AIE and AIEE characteristics of acridone derivatives. For example, a dimethylacridan substituted pyrimidine derivative was found to be weakly emissive in good solvents but showed a significant enhancement of fluorescence in aggregated states. researchgate.net This AIEE behavior is crucial for applications in solid-state lighting, organic light-emitting diodes (OLEDs), and biological sensing, where high emission efficiency in the aggregated or solid state is required. researchgate.netrsc.org

The AIE phenomenon is often accompanied by a blue shift in the emission spectrum upon aggregation, which can be attributed to the formation of J-aggregates or H-aggregates. epa.gov However, the specific packing mode of the molecules in the aggregate state determines the nature of the spectral shift. The design of AIE-active acridone derivatives often involves the introduction of bulky substituents that promote a twisted molecular conformation in the isolated state and restrict intramolecular motion upon aggregation. rsc.org

The study of AIE in acridone derivatives is an active area of research, with a focus on understanding the structure-property relationships to design new materials with tailored photophysical properties for various technological applications. researchgate.netnih.gov

The optical properties of this compound and its derivatives, particularly their absorption and fluorescence spectra, are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.netnih.govresearchgate.net This sensitivity arises from changes in the electronic distribution of the molecule in the ground and excited states upon interaction with solvent molecules.

In many acridone derivatives, an intramolecular charge transfer (ICT) character is present in the excited state. researchgate.net In such cases, an increase in solvent polarity leads to a stabilization of the more polar excited state, resulting in a red shift (bathochromic shift) of the fluorescence emission maximum. This positive solvatochromism is a common feature of push-pull fluorophores. researchgate.net

For example, a study on a dimethylacridan substituted pyrimidine derivative demonstrated a significant bathochromic shift of the emission maximum from 422 nm in non-polar heptane to 562 nm in the more polar dichloromethane. researchgate.net This large Stokes shift in polar solvents is indicative of a substantial change in the dipole moment upon excitation.

The following table illustrates the solvent-dependent optical properties of a dimethylacridan substituted pyrimidine derivative:

| Solvent | Dielectric Constant (ε) | Emission Maximum (λem) [nm] |

| Heptane | 1.92 | 422 |

| Toluene | 2.38 | 474 |

| 1,4-Dioxane | 2.21 | 500 |

| THF | 7.58 | 535 |

| DCM | 8.93 | 562 |

Data sourced from a study on a dimethylacridan substituted pyrimidine derivative. researchgate.net

The understanding and quantification of solvent effects are crucial for the rational design of fluorescent probes for sensing applications, as the solvatochromic shift can be used to probe the local environment's polarity.

Certain derivatives of this compound exhibit two-photon absorption (2PA) and subsequent two-photon excited fluorescence (2PEF). researchgate.net 2PA is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach the same excited state that would be accessed by absorbing one photon of higher energy. nih.gov This phenomenon has significant advantages for applications in biological imaging and photodynamic therapy, including deeper tissue penetration, lower phototoxicity, and higher spatial resolution. researchgate.netnih.gov

Research has shown that acridone derivatives can be engineered to possess large 2PA cross-sections (δa), a measure of the efficiency of the two-photon absorption process. For example, a photoactivatable derivative of 1,3-dichloro-9,9-dimethyl-9H-acridin-2(7)-one (DDAO) was reported to have a two-photon uncaging cross-section of 3.7 GM (Goeppert-Mayer units) at 740 nm. researchgate.net Another study on a bis(acridine) dimer with singlet diradical character reported a remarkably large 2PA cross-section of 3600 GM at 1200 nm, which was more than two orders of magnitude greater than its closed-shell counterpart. nih.govresearchgate.net

The design of acridone derivatives with enhanced 2PA properties often involves creating molecules with a large change in dipole moment upon excitation and extending the π-conjugation length. nih.govrsc.org The ability to excite these fluorophores with near-infrared (NIR) light, which falls within the "biological window" where tissue is more transparent, makes them highly valuable for in vivo applications. nih.gov Two-photon fluorescence microscopy using acridone-based probes has been demonstrated for live-cell imaging, allowing for the spatiotemporal control of fluorescence generation. researchgate.net

Electrochemical Properties

The electrochemical properties of this compound and its derivatives are important for understanding their electronic structure and for their application in electronic devices and as redox-active probes. Cyclic voltammetry (CV) is a common technique used to investigate the redox behavior of these compounds. researchgate.net

Studies on arylidene substituted derivatives of dibenz-[b,e]-thiepin-5,5-dioxide-11-one, which share structural similarities with acridone derivatives, have shown that these compounds can undergo reversible or quasi-reversible reduction processes. researchgate.net For instance, in dimethyl sulfoxide (B87167) (DMSO), these compounds exhibited two successive reduction waves. researchgate.net The first reduction potential for a representative compound was located at -0.963 V. researchgate.net

The electrochemical band gap, which can be estimated from the onset of oxidation and reduction potentials, is a crucial parameter for materials used in organic electronics. For a DPP-derived photosensitizer with a D-A-D architecture, the electrochemical bandgap was determined to be 1.64 eV, suggesting semiconductor behavior. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be calculated from the electrochemical data, providing insights into the charge injection and transport properties of the material.

The electrochemical behavior of acridone derivatives can be tuned by introducing electron-donating or electron-withdrawing substituents onto the acridone core. These modifications can alter the redox potentials and influence the stability of the resulting radical ions. The study of the electrochemical properties is essential for the development of acridone-based materials for applications in organic light-emitting diodes (OLEDs), solar cells, and electrochemical sensors. rsc.org

Redox Behavior and Cyclic Voltammetry

The redox properties of acridone derivatives are fundamental to their electronic applications. Cyclic voltammetry (CV) is a key technique used to investigate these characteristics, providing insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for designing charge-transporting materials.

In studies of 2,7-diamine substituted 10-methylacridone derivatives, reversible oxidation waves were observed, indicating stable cation radical formation. rsc.org The HOMO and LUMO energy levels for these compounds were calculated to be in the range of -4.95 to -5.11 eV and -2.36 to -2.56 eV, respectively. rsc.org These HOMO levels are comparable to widely used hole-transporting materials like NPD, TPD, and spiro-OMe-TAD, suggesting their suitability for such roles in electronic devices. rsc.org The electron-donating capability of the substituents on the diarylamine groups at the 2 and 7 positions significantly influences these energy levels. rsc.org

Furthermore, the electrochemical behavior of pyridoacridone derivatives has been assessed using cyclic voltammetry, demonstrating good electrochemical reversibility and electroactivity at mild potentials. nih.gov This stability is essential for applications such as electrochemical sensing. nih.gov The core acridone structure, particularly when N-methylated to improve solubility, serves as a versatile scaffold for building electrochemically active molecules. rsc.org

| Compound | HOMO (eV) | LUMO (eV) |

| 1 | -5.11 | -2.56 |

| 2 | -5.04 | -2.50 |

| 3 | -4.95 | -2.44 |

| 4 | -5.08 | -2.53 |

| 5 | -4.98 | -2.36 |

| Data sourced from RSC Advances. rsc.org |

Electrochromic Properties

Electrochromism is the phenomenon where a material undergoes a reversible change in color or optical properties when subjected to an electrical potential. This property is central to applications like smart windows, displays, and optical shutters. The process typically involves the electrochemical oxidation and reduction (redox) of the material, leading to a change in its absorption spectrum.

While the broader class of acridine (B1665455) derivatives is known for its electroactivity, specific research detailing the electrochromic properties of this compound was not prominent in the reviewed literature. However, the principles of electrochromism in organic materials are well-established. For instance, polymers derived from dithienylfuran have been shown to exhibit excellent electrochromic performance, with fast switching times and high color contrast. rsc.org These polymers, like poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives, change color from a transmissive to a colored state upon reversible oxidation and reduction. rsc.org The performance of such materials is quantified by their coloration efficiency (CE), which relates the change in optical density to the charge injected per unit area. rsc.orgrsc.org For a material like this compound to be a viable electrochromic candidate, it would need to exhibit stable and reversible changes in its visible light absorption upon electrochemical stimulation.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is in high demand for applications in photonics and optoelectronics, including optical limiting and frequency conversion. Acridone derivatives, particularly those with a Donor-Acceptor-Donor (D-A-D) structure, have emerged as promising candidates for third-order NLO materials. bohrium.comresearchgate.net

The NLO properties are typically investigated using the Z-scan technique, which can determine the non-linear absorption coefficient (β) and the non-linear refractive index (n₂). Research on 2,7-bis-substituted D-A-D structured acridone derivatives has shown that their third-order NLO behavior is significantly influenced by the nature of the electron-donating groups. bohrium.com For example, substituting with a bis-(diphenylamino)phenyl group leads to a larger second-order hyperpolarizability (γ), a measure of the third-order NLO response at the molecular level, compared to substitution with bis-(methoxyphenyl) groups. bohrium.com This enhancement is attributed to a more effective intramolecular charge transfer (ICT) and an expanded conjugate system. bohrium.com

Theoretical calculations using Density Functional Theory (DFT) complement experimental findings, indicating that a smaller dihedral angle between the donor and acceptor moieties facilitates charge transfer and enhances NLO properties. bohrium.com Furthermore, introducing an appropriate length alkyl chain on the acridone nitrogen can reduce intermolecular interference, further improving the third-order NLO performance. consensus.app

| Compound Name | Structure Type | Second-Order Hyperpolarizability (γ) (esu) | Measurement Technique |

| 2,7-bis-(4-methoxyphenyl)-10-dodecylacridin-9(10H)-one (YB1) | D-A-D | 5.136 × 10⁻³³ | Z-scan |

| 2,7-bis-(4-(diphenylamino)phenyl)-10-dodecylacridin-9(10H)-one (YB3) | D-A-D | 8.665 × 10⁻³³ | Z-scan |

| Data sourced from Optical Materials. bohrium.com |

Photoinduced Electron Transfer (PET) Phenomena

Photoinduced electron transfer (PET) is a fundamental process in which a molecule, upon absorbing light, becomes a potent electron donor or acceptor. This phenomenon is at the heart of photosynthesis, photovoltaics, and photoredox catalysis. Acridine and its derivatives are well-known participants in PET reactions. acs.orgnih.gov

Upon photoexcitation, acridinium (B8443388) salts can act as powerful photooxidation catalysts. nih.gov The excited state of an acridinium ion can be quenched by an electron donor, resulting in the formation of a neutral acridine radical. nih.gov Remarkably, this acridine radical can itself be excited by light to become one of the most potent chemical reductants known, with an excited-state oxidation potential significantly more negative than that of elemental lithium. nih.gov This potent photoreductant behavior is enabled by the formation of a twisted intramolecular charge transfer (TICT) state, which allows for the population of higher-energy doublet excited states. nih.gov

The kinetics and mechanisms of PET involving acridine compounds are often studied using transient absorption spectroscopy. nih.gov For instance, the triplet excited state of acridine orange has been shown to undergo a proton-coupled electron transfer (PCET) reaction with phenol (B47542) derivatives, a process where both an electron and a proton are transferred. nih.gov Understanding these intricate PET pathways is crucial for developing novel photocatalysts for solar energy conversion and organic synthesis. researchgate.netacs.org

Thermally Activated Delayed Fluorescence (TADF) for Optoelectronic Applications

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons in organic light-emitting diodes (OLEDs), enabling internal quantum efficiencies approaching 100% without the need for heavy metals like iridium or platinum. This process relies on the efficient reverse intersystem crossing (RISC) of excitons from a low-lying triplet state (T₁) to an emissive singlet state (S₁), which is facilitated by a small energy gap (ΔEST) between these two states.

The acridin-9(10H)-one core is an excellent electron acceptor for constructing TADF emitters. researchgate.net By attaching electron-donating groups, such as dimethylacridine or phenoxazine, to the acridone scaffold, donor-acceptor (D-A) or D-A-D type molecules with the requisite small ΔEST can be designed. researchgate.netrsc.org For example, a molecule combining a 9,9-dimethyl-9,10-dihydroacridine (B1200822) donor with a triazine acceptor exhibited a small ΔEST, leading to an effective RISC process and TADF emission. rsc.org

The performance of these TADF materials is characterized by their photoluminescence quantum yield (PLQY) and the lifetime of the delayed fluorescence. A derivative, TRZ-DDPAc, showed a high PLQY of 79.7% in a doped film, and OLEDs fabricated with this material achieved a high maximum external quantum efficiency (EQE) of 27.3%. rsc.org Theoretical studies based on Marcus rate theory help in understanding and predicting the RISC rates, guiding the design of new and more efficient TADF emitters for applications like deep-blue OLEDs. researchgate.net The delayed fluorescence can be confirmed by its strong suppression at low temperatures (e.g., 77 K), where the thermal energy is insufficient to promote the RISC process. mdpi.com

| Emitter | ΔEST (eV) | PLQY (doped film) | Maximum EQE (%) | Delayed Lifetime (μs) |

| TRZ-DDMAc | Small | - | - | 10.32 |

| TRZ-DDPAc | Small | 79.7% | 27.3% | 10.37 |

| Data sourced from Journal of Materials Chemistry C. rsc.org |

Advanced Research Applications of 1,3 Dimethylacridine 9 10h One Derivatives

Bioimaging Applications

The intrinsic fluorescence of the acridone (B373769) scaffold provides a foundation for the development of sophisticated imaging agents. By modifying the core structure of 1,3-Dimethylacridine-9(10H)-one, scientists can fine-tune the spectral properties of its derivatives, leading to probes with enhanced brightness, photostability, and specificity for various biological targets.

Cellular and Tissue Imaging (e.g., 3D Tumor Spheroids, Zebrafish Models)

Three-dimensional (3D) tumor spheroids are advanced in vitro models that more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D cell cultures. crestoptics.comnih.gov These models feature gradients in nutrient and oxygen concentration, as well as complex cell-cell and cell-matrix interactions, providing a more physiologically relevant platform for cancer research. crestoptics.comnih.gov High-resolution imaging is crucial for studying the intricate cellular organization and therapeutic response within these spheroids. scienceopen.comnih.gov While direct applications of this compound derivatives in 3D spheroid imaging are an emerging area of research, the general principles of fluorescence microscopy are well-established for these models. d-nb.info Acridone-based fluorophores, due to their favorable photophysical properties, have the potential to be developed into probes for visualizing cellular viability, proliferation, and drug penetration within these complex 3D structures.

Zebrafish (Danio rerio) have emerged as a powerful in vivo model organism for studying developmental biology and disease due to their optical transparency during early development, rapid external fertilization, and genetic tractability. ucc.iezfin.org These characteristics make them particularly well-suited for high-resolution fluorescence imaging of cellular and subcellular processes in a living organism. The application of fluorescent probes derived from scaffolds like acridone allows for the dynamic visualization of biological events in real-time. Although specific studies detailing the use of this compound derivatives in zebrafish are not yet widely reported, the development of acridone-based probes for in vivo imaging in such models represents a promising avenue for future research.

Exosome Visualization

Exosomes are nanoscale extracellular vesicles that play a critical role in intercellular communication by transferring a variety of biomolecules, including proteins and nucleic acids. They are increasingly recognized as important biomarkers for various diseases, including cancer. The ability to visualize and quantify exosomes is therefore of significant interest. Acridone derivatives have shown promise in this area. For instance, a multifunctional molecule, 10-methyl-2-amino-acridone (MAA), has been utilized as an electrochemical indicator for the sensitive detection of exosomal total protein. acs.org Furthermore, this acridone derivative is suitable for one- or two-photon fluorescence imaging in vitro and in vivo, highlighting its potential for the visualization of exosomes in complex biological samples. acs.org

Biosensing and Chemical Sensing

The responsive fluorescence of acridone derivatives to their local environment makes them excellent candidates for the development of chemical sensors and biosensors. Changes in their fluorescence intensity or wavelength can be correlated with the presence and concentration of specific analytes.

Detection of Biomolecules and Enzymatic Systems

The sensitive detection of specific biomolecules is fundamental to understanding biological processes and for clinical diagnostics. nih.gov Acridone derivatives can be engineered to act as fluorescent probes that signal the presence of a target biomolecule. The planarity of the acridine (B1665455) structure allows it to intercalate with DNA, a property that has been exploited in the development of anticancer agents and can be adapted for DNA sensing applications. nih.gov

Furthermore, these derivatives can be designed to monitor enzymatic activity. For example, the enzymatic oxidation of an imidazoacridinone antitumor drug, C-1311, has been studied, demonstrating how the acridone core can be involved in and report on biochemical transformations. The development of acridone-based probes that change their fluorescence upon interaction with an enzyme or its product is an active area of research. semanticscholar.org

Intracellular Sensing Technologies

Understanding the intricate environment within a living cell requires tools that can non-invasively report on the presence and concentration of various intracellular species. Acridine derivatives are being explored for such intracellular sensing applications. Conjugates of ultrasmall quantum dots and acridine derivatives have been developed as prospective nanoprobes for intracellular investigations. mdpi.com These hybrid materials combine the bright and stable fluorescence of quantum dots with the specific targeting or sensing capabilities of the acridine moiety. Such nanoprobes can be designed to monitor intracellular pH, ion concentrations, or the presence of specific enzymes.

Detection of Specific Ions (e.g., Metal Ions like Cu2+) and Reactive Species

The ability to detect specific metal ions is crucial, as imbalances in their concentrations are linked to various diseases. Derivatives of the acridone scaffold have been successfully employed in the development of fluorescent chemosensors for metal ions. For instance, various fluorescent probes have been designed for the selective detection of copper(II) ions (Cu2+). nih.govnih.gov These sensors typically operate via a "turn-on" or "turn-off" fluorescence mechanism upon binding to Cu2+, allowing for the quantification of this ion in aqueous media and even within living cells. nih.gov

Table 1: Performance of a Fluorescein-Based Probe for Cu2+ Detection

| Parameter | Value | Reference |

|---|---|---|

| Excitation Wavelength | Not Specified | nih.gov |

| Emission Wavelength | 525 nm | nih.gov |

| Linear Range | 10.0–40.0 µM | nih.gov |

| Detection Limit (LOD) | 0.10 µM | nih.gov |

Reactive oxygen species (ROS) are highly reactive molecules that can cause significant damage to cells and are implicated in numerous diseases. The detection of these transient species in vivo is challenging but crucial for understanding their pathological roles. The cyclic nitrone 5,5-Dimethyl-1-pyrroline-N-oxide (DMPO) is a well-known spin trap used for detecting free radicals. nih.govresearchgate.net While not a direct derivative of this compound, the principles of using small molecules to trap and detect reactive species are applicable. The development of acridone-based probes for ROS could leverage their favorable fluorescence properties for sensitive detection.

Table 2: Properties of Hyperpolarized 13C-labeled DMPO for In Vivo ROS Detection

| Property | Value | Reference |

|---|---|---|

| 13C-Spectrum Peak | 76 ppm | researchgate.net |

| T1 Relaxation Time (in buffer) | 60 s | researchgate.net |

pH-Sensitive Fluorescent Probes

The acridine scaffold is a well-established platform for the development of fluorescent probes due to its inherent photophysical properties that are often sensitive to the local microenvironment. Derivatives of this compound are explored as pH-sensitive fluorescent probes, leveraging the principle that changes in pH can alter the electronic structure of the molecule, leading to observable changes in fluorescence emission.

The fundamental mechanism often involves the protonation or deprotonation of a nitrogen atom within the acridine ring system or on a functional substituent. This event can modify the intramolecular charge transfer (ICT) characteristics of the molecule. In acidic environments, protonation can lead to a significant shift in the absorption and emission spectra, or a change in the fluorescence quantum yield, effectively turning the fluorescence "on" or "off".

For instance, acridine-based probes have been designed where an increase in solvent polarity leads to a red-shift in the maximum emission wavelength and an enhancement of the fluorescence intensity rsc.org. While not all derivatives are designed for pH sensing, the principles of environmental sensitivity are transferable. Probes based on aminobenzocoumarins, for example, exhibit a pronounced fluorescence "turn on" behavior in highly acidic environments with an enhancement of up to 300-fold uzh.ch. This is attributed to the protonation of an electron-donating amine group, which blocks a deactivating photoinduced electron transfer (PET) pathway uzh.ch. Similarly, other fluorophores like fluorescein (B123965) and its derivatives are well-known for their pH sensitivity in physiological domains nih.gov.

Research into acridine derivatives demonstrates their potential for dynamic monitoring within cellular environments, such as locating lipid droplets or staining lysosomes, which are acidic organelles rsc.org. The development of these probes focuses on tuning the pKa value—the pH at which the probe is 50% protonated—to match the pH range of the biological compartment of interest, such as lysosomes which typically have a pH of 4.5-5.5 uzh.ch.

Table 1: Properties of Acridine-based Environmentally Sensitive Probes

rsc.orguzh.chrsc.orgOptoelectronic Material Science

The rigid and planar structure of the acridine core, combined with the potential for extensive functionalization, makes this compound derivatives promising candidates for various applications in optoelectronic material science.

Organic Light-Emitting Diodes (OLEDs) as Emitters and Hosts

Derivatives of dimethylacridine have attracted significant attention in the field of Organic Light-Emitting Diodes (OLEDs), particularly as materials for thermally activated delayed fluorescence (TADF) emitters and as high-performance host materials.

As emitters , dimethylacridine derivatives are often used as the electron-donating component in a donor-acceptor (D-A) molecular architecture. For example, in the well-known emitter DMAC-TRZ, the dimethylacridine (DMAC) donor is twisted at a nearly 90° angle with respect to a triazine acceptor acs.org. This spatial separation of the Highest Occupied Molecular Orbital (HOMO) on the donor and the Lowest Unoccupied Molecular Orbital (LUMO) on the acceptor results in a very small energy gap between the singlet (S1) and triplet (T1) excited states (ΔEST) acs.org. This small gap facilitates efficient reverse intersystem crossing (RISC) from non-emissive triplet excitons to emissive singlet excitons, allowing TADF-based OLEDs to theoretically achieve 100% internal quantum efficiency. Highly efficient OLEDs using a derivative named tBuPh-DMAC-TRZ as the emitter have achieved a maximum external quantum efficiency (EQEmax) of approximately 28% acs.org.

As host materials , dimethylacridine-based molecules are valued for their high thermal stability and suitable energy levels for facilitating energy transfer to guest emitter molecules. In phosphorescent OLEDs (PhOLEDs), a dimethylacridine-substituted triphenylamine derivative, TPA-2ACR, has been successfully used as a hole-transporting material and a host nih.gov. Devices using this material demonstrated excellent performance, with a current efficiency of 55.74 cd/A, a power efficiency of 29.28 lm/W, and an external quantum efficiency of 21.59% nih.gov. These materials exhibit high thermal decomposition temperatures, ensuring the operational stability and longevity of the OLED device nih.gov.

Table 2: Performance of OLEDs Incorporating Dimethylacridine Derivatives

acs.orgnih.govnih.govuzh.chnih.govnih.govOrganic Field-Effect Transistors (OFETs)

The application of this compound derivatives in Organic Field-Effect Transistors (OFETs) is an emerging area of research. The performance of an OFET is largely dependent on the charge carrier mobility of the organic semiconductor used, which in turn is influenced by molecular packing in the solid state. The planar structure of the acridine core is conducive to strong π-π stacking, which can facilitate efficient charge transport pathways.

While research specifically detailing 1,3-dimethylacridine derivatives in OFETs is limited, related organic semiconductor families demonstrate the potential. For instance, quinacridone derivatives, which share structural similarities, have been used to create p-type organic semiconductors that self-organize into highly oriented crystalline films, yielding OFETs with mobilities in the range of 10⁻¹ cm² V⁻¹ s⁻¹ cityu.edu.hk. For n-type transistors, derivatives of perylene tetracarboxylic diimide (PTCDI) have shown high electron mobilities, with some devices reaching up to 0.6 cm² V⁻¹ s⁻¹ and on/off ratios greater than 10⁵ researchgate.net. The development of high-performance OFETs often relies on achieving dense intermolecular packing and appropriate energy levels (HOMO/LUMO) to ensure efficient charge injection from the electrodes researchgate.net. The functionalization of the acridine core can be used to tune these properties to optimize performance for either p-type (hole transport) or n-type (electron transport) devices.

Photovoltaic Applications

In the context of organic photovoltaics (OPVs), derivatives of this compound can be investigated as either electron donor or electron acceptor materials within the bulk heterojunction active layer. The key properties for a material to be successful in OPVs are a broad absorption spectrum to capture a large portion of the solar spectrum, and suitable HOMO and LUMO energy levels to ensure efficient charge separation at the donor-acceptor interface and to maximize the open-circuit voltage (Voc).

The acridine moiety can act as a strong electron-donating unit, making its derivatives suitable as donor materials when paired with an appropriate fullerene or non-fullerene acceptor. Research on related heterocyclic aromatic compounds, such as quinoline derivatives, has shown their promise in dye-sensitized solar cells (DSSCs) and as additives in bulk heterojunction OPVs to enhance photocurrent by broadening spectral absorption nih.gov. The tunability of the acridine structure allows for the modification of its optoelectronic properties to optimize light absorption and energy level alignment for efficient charge generation and collection in a photovoltaic device nih.gov.

Tools in Chemical Biology

DNA Photo-Footprinting

Acridine derivatives are well-known DNA intercalators, a property that has been harnessed to develop tools for DNA photo-footprinting. This technique is used to map the binding sites of ligands (such as drugs or proteins) on a DNA sequence.

The methodology involves an acridine derivative that has been functionalized with a photoreactive group, such as a diazo or azido moiety nih.gov. This acridine conjugate intercalates into the DNA double helix. Upon irradiation with UV light, the photoreactive group is activated, generating a highly reactive species (e.g., a carbene or nitrene) that cleaves the DNA backbone in its immediate vicinity.

When a DNA-binding molecule, like the antibiotic echinomycin or the minor-groove binder distamycin, is present, it occupies its specific binding site on the DNA nih.gov. This bound molecule physically protects the DNA in that region from cleavage by the photoactivated acridine probe. After the photocleavage reaction, the DNA fragments are separated by gel electrophoresis. The resulting pattern on the gel will show a "gap" or "footprint" corresponding to the protected region, thus precisely identifying the binding site of the molecule of interest nih.gov. This method allows for the determination of both the location and the relative binding strength of various agents on DNA nih.gov.

Table of Mentioned Compounds

nih.govnih.govEndonuclease Mimics

Derivatives of the acridine nucleus, the foundational structure of this compound, have been ingeniously designed to function as synthetic mimics of endonuclease enzymes. These artificial nucleases are engineered to selectively recognize and cleave DNA at specific sites, a critical function in molecular biology and genetics.

One notable approach involves the creation of acridine–purine/pyrimidine (B1678525) conjugates. These molecules are designed with distinct functional components:

An acridine moiety that acts as a DNA intercalator, inserting itself between the base pairs of the DNA double helix.

A nucleic base (such as a purine) that serves to identify and bind to abasic sites within the DNA structure.

A specialized linker connecting the acridine and the nucleic base, which is capable of facilitating the cleavage of the DNA backbone.